Cas no 1783265-38-2 (1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid)
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid
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- Inchi: 1S/C6H8N2O3/c1-2-8-5(9)3-4(7-8)6(10)11/h3,7H,2H2,1H3,(H,10,11)
- InChI Key: CRUUILCJGJTPML-UHFFFAOYSA-N
- SMILES: O=C1C=C(C(=O)O)NN1CC
Computed Properties
- Exact Mass: 156.05349212g/mol
- Monoisotopic Mass: 156.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 69.6Ų
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-79435-0.05g |
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |
1783265-38-2 | 95.0% | 0.05g |
$135.0 | 2025-02-22 | |
| Enamine | EN300-79435-0.1g |
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |
1783265-38-2 | 95.0% | 0.1g |
$202.0 | 2025-02-22 | |
| Enamine | EN300-79435-0.25g |
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |
1783265-38-2 | 95.0% | 0.25g |
$289.0 | 2025-02-22 | |
| Enamine | EN300-79435-0.5g |
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |
1783265-38-2 | 95.0% | 0.5g |
$480.0 | 2025-02-22 | |
| Enamine | EN300-79435-1.0g |
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |
1783265-38-2 | 95.0% | 1.0g |
$614.0 | 2025-02-22 | |
| Enamine | EN300-79435-2.5g |
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |
1783265-38-2 | 95.0% | 2.5g |
$1202.0 | 2025-02-22 | |
| Enamine | EN300-79435-5.0g |
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |
1783265-38-2 | 95.0% | 5.0g |
$1779.0 | 2025-02-22 | |
| Enamine | EN300-79435-10.0g |
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |
1783265-38-2 | 95.0% | 10.0g |
$2638.0 | 2025-02-22 | |
| Enamine | EN300-112853-0.05g |
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |
1783265-38-2 | 95% | 0.05g |
$135.0 | 2024-05-22 | |
| Enamine | EN300-112853-0.1g |
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid |
1783265-38-2 | 95% | 0.1g |
$202.0 | 2024-05-22 |
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid
Recent Advances in the Study of 1-Ethyl-5-hydroxy-1H-pyrazole-3-carboxylic Acid (CAS: 1783265-38-2)
The compound 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid (CAS: 1783265-38-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazole core and carboxylic acid functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, making it a subject of intense investigation for drug discovery and development.
One of the key areas of research involves the optimization of synthetic routes for 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a multi-step reaction sequence starting from commercially available precursors. The authors highlighted the importance of reaction conditions, such as temperature and solvent choice, in achieving high purity and yield. This advancement is critical for scaling up production for preclinical and clinical studies.
In terms of biological activity, recent findings have revealed that 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid exhibits notable inhibitory effects on specific enzymes involved in inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), with a selectivity profile that suggests potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study utilized molecular docking and in vitro assays to elucidate the binding interactions and mechanism of action.
Furthermore, structural analogs of 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid have been explored for their anticancer properties. Research published in European Journal of Medicinal Chemistry (2023) identified several derivatives with significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The carboxylic acid moiety was found to play a crucial role in enhancing solubility and bioavailability, while the pyrazole ring contributed to target binding affinity. These findings underscore the compound's versatility as a scaffold for designing novel anticancer agents.
Another promising application of 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid is in the development of antimicrobial agents. A recent study in Antimicrobial Agents and Chemotherapy (2024) demonstrated its efficacy against multidrug-resistant bacterial strains, particularly those expressing beta-lactamase enzymes. The compound's ability to chelate metal ions essential for bacterial survival was proposed as a potential mechanism, opening new avenues for combating antibiotic resistance.
In conclusion, 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid (CAS: 1783265-38-2) represents a multifaceted compound with broad therapeutic potential. Recent advancements in its synthesis, structural optimization, and biological evaluation have positioned it as a valuable candidate for further drug development. Future research should focus on in vivo studies to validate its efficacy and safety, as well as explore additional modifications to enhance its pharmacological properties. The growing body of evidence supports its continued investigation as a promising lead compound in chemical biology and pharmaceutical research.
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